molecular formula C14H15N3<br>C14H15N3<br>C6H5N=NC6H4N(CH3)2 B045819 Methyl yellow CAS No. 60-11-7

Methyl yellow

Cat. No.: B045819
CAS No.: 60-11-7
M. Wt: 225.29 g/mol
InChI Key: JCYPECIVGRXBMO-UHFFFAOYSA-N
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Description

Dimethyl Yellow (4-Dimethylaminoazobenzene, C.I. 11020) is a well-characterized azo compound primarily employed as a pH indicator in analytical chemistry and research laboratories. It exhibits a distinct and reversible color change from red at pH 2.9 to yellow at pH 4.0, making it an invaluable tool for acid-base titrations, particularly in non-aqueous and moderately acidic ranges where other indicators may be less effective. Its mechanism of action involves a structural change in the azo chromophore group in response to the protonation and deprotonation of the dimethylamino group, which alters its light absorption properties. Beyond its role as a pH indicator, Dithis compound serves as a model compound in biochemical and toxicological studies investigating the metabolism and carcinogenicity of azo dyes, providing insights into metabolic activation pathways and DNA adduct formation. Researchers also utilize its properties in developing sensor technologies and as a staining agent in microscopy. This high-purity reagent is essential for precise endpoint determination and advancing the understanding of azo compound biology.

Properties

IUPAC Name

N,N-dimethyl-4-phenyldiazenylaniline
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InChI

InChI=1S/C14H15N3/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11H,1-2H3
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InChI Key

JCYPECIVGRXBMO-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2
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Molecular Formula

C14H15N3, Array
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DSSTOX Substance ID

DTXSID5020491
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Molecular Weight

225.29 g/mol
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Physical Description

4-dimethylaminoazobenzene appears as yellow crystalline leaflets or an orange powder. (NTP, 1992), Yellow, leaf-shaped crystals; [NIOSH], YELLOW CRYSTALS., Yellow, leaf-shaped crystals.
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Boiling Point

Sublimes (NIOSH, 2023), sublimes, Sublimes
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALCOHOL, BENZENE, CHLOROFORM; SOL IN ETHER, PETROLEUM ETHER, MINERAL ACIDS, OILS., VERY SOL IN PYRIDINE., Water solubility of 13.6 ppm., Solubility in water: none, 0.001%
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Vapor Density

7.78 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.78
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Vapor Pressure

3e-07 mmHg (est.) (NIOSH, 2023), 0.0000003 [mmHg], 0.0000003 mmHg (est.)
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Color/Form

YELLOW CRYSTALLINE LEAFLETS, Yellow, leaf-shaped crystals.

CAS No.

60-11-7
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Melting Point

232 °F (decomposes) (NTP, 1992), 114-117 °C, 114-117 °C, 232 °F, 237 °F
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Preparation Methods

The synthesis of 4-(Dimethylamino)azobenzene typically involves the azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound. One common method is the reaction between 4-nitroso-N,N-dimethylaniline and aniline under acidic conditions. Another method involves the Mills reaction, which uses aromatic nitroso derivatives and anilines . Industrial production often employs catalytic processes using supported gold nanoparticles to achieve high yields and environmentally friendly conditions .

Chemical Reactions Analysis

4-(Dimethylamino)azobenzene undergoes various chemical reactions, including:

Scientific Research Applications

Applications Overview

  • Acid-Base Indicator
    • Dimethyl Yellow is widely used as an acid-base indicator in titrations. It changes color from red to yellow as the pH increases from 2.9 to 4.0 .
  • Colorimetric Sensors
    • Recent research has demonstrated the use of Dithis compound in developing colorimetric chemosensors for detecting chromium ions (Cr³⁺) in aqueous environments. These sensors exhibit high selectivity and can provide rapid visual results without the need for sophisticated instrumentation .
  • Food Safety Testing
    • Dithis compound has been employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for detecting its presence in food products, ensuring compliance with safety regulations . This application is crucial due to the potential health risks associated with synthetic dyes.
  • Industrial Uses
    • The dye is utilized in various industries, including:
      • Textiles : For dyeing fabrics.
      • Cosmetics : As a colorant in hair dyes.
      • Plastics : For coloring polystyrene and other polymers .

Case Study 1: Detection of Chromium Ions

A study focused on creating test papers incorporating Dithis compound for the detection of Cr³⁺ ions showed that these papers could change color dramatically from light yellow to magenta upon exposure to chromium ions. The binding constant was determined to be approximately 2.0×105M12.0\times 10^5\,M^{-1}, indicating strong interaction with Cr³⁺ ions .

Case Study 2: Food Safety Analysis

In a study analyzing food products for the presence of Dithis compound, researchers developed an LC-MS/MS method that successfully identified and quantified the dye in various samples. The method's sensitivity and specificity were validated, highlighting its effectiveness for regulatory compliance .

Data Tables

ApplicationDescription
Acid-Base IndicatorUsed for titrations and determining pH levels
Colorimetric SensorsDetects metal ions like Cr³⁺ via color change
Food Safety TestingLC-MS/MS methods for detecting synthetic dyes
Industrial ColorantUsed in textiles, cosmetics, and plastics

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)azobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This photoisomerization is triggered by light, causing a change in the molecular structure that can affect its interaction with other molecules. The compound’s effects are mediated through its interaction with molecular targets such as proteins and nucleic acids, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (azo groups, dimethylamino substituents) or functional roles (dyes, indicators) with Dimethyl Yellow:

Property Dithis compound Acid Yellow 9 Ethylhexyl Dimethyl PABA Solvent Yellow 93
Molecular Formula C₁₄H₁₅N₃ C₁₂H₉N₃Na₂O₆S₂ C₁₈H₂₉NO₂ C₂₄H₂₂N₄O₂
Molecular Weight 225.29 g/mol 401.32 g/mol 277.40 g/mol 398.46 g/mol
Appearance Yellow-orange powder Yellow crystalline solid Oily yellow liquid Not specified
Solubility Soluble in ethanol, ether, CHCl₃ Water-soluble (sulfonate groups) Soluble in alcohol, strong acids Limited data
pH Sensitivity 2.9 (red) – 4.0 (yellow) Not pH-sensitive Not pH-sensitive Not pH-sensitive
Primary Applications pH indicator, industrial dye Food dye (E105), textiles UV filter in sunscreens Industrial dye, coatings
Toxicity LD₅₀ (oral, mice): 300 mg/kg Approved for food use (low risk) Cosmetic use (EWG: moderate risk) Limited data
Regulatory Status IARC 2B carcinogen FDA-approved (food additive) Cosmetic use (controversial) Not classified

Detailed Comparative Analysis

Acid Yellow 9 (C.I. Food Yellow 2)
  • Structure : Contains sulfonate groups (-SO₃Na) for water solubility, unlike Dithis compound’s hydrophobic structure .
  • Applications : Used in food (E105), cosmetics, and textiles due to its stability in aqueous environments .
  • Safety : Regulatory approval for food use suggests lower toxicity compared to Dithis compound, though long-term effects require monitoring .
Ethylhexyl Dimethyl PABA
  • Structure: Features a branched ethylhexyl chain and dimethylamino group, enhancing lipid solubility for sunscreen formulations .
  • Applications : UV absorber in sunscreens, though concerns about endocrine disruption have reduced its prevalence .
Solvent Yellow 93
  • Structure : A pyrazolone-based azo dye with a complex aromatic system .

Research Findings

  • Synthesis : Dithis compound is synthesized via diazotization of aniline followed by coupling with dimethylaniline . Acid Yellow 9 involves sulfonation of azo intermediates for water compatibility .
  • Bioactivity: Dithis compound’s carcinogenicity contrasts with Acid Yellow 9’s food-grade safety, highlighting the role of functional groups in toxicity .
  • Performance : Dithis compound’s pH sensitivity makes it superior for titrations, whereas Ethylhexyl Dimethyl PABA’s lipophilicity optimizes UV absorption .

Biological Activity

Dimethyl Yellow, chemically known as N,N-dimethyl-4-aminoazobenzene, is an azo dye that has garnered attention due to its biological activity and potential health risks. This compound is primarily used as a coloring agent in various industrial applications, including food products, although its use in food has raised significant health concerns. This article explores the biological activity of Dithis compound, including its carcinogenic properties, detection methods, and biodegradation potential.

Dithis compound is classified under the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, indicating that it is possibly carcinogenic to humans. The chemical formula of Dithis compound is C₁₄H₁₅N₃, and it has a molecular weight of 225.29 g/mol. Its structure features an azo group (-N=N-) that links two aromatic rings, which is characteristic of many synthetic dyes.

Carcinogenicity

Dithis compound has been implicated in various studies concerning its carcinogenic potential. The dye's ability to form reactive metabolites can lead to DNA damage, which is a precursor to cancer development. In animal studies, exposure to Dithis compound has shown to induce tumors in the liver and bladder, reinforcing its classification as a potential carcinogen .

Toxicological Profile

The toxicological effects of Dithis compound include:

  • Acute Toxicity : It is classified as toxic if swallowed and can cause serious eye irritation. The LD50 (lethal dose for 50% of the population) for rats is reported to be between 135-163 mg/kg .
  • Chronic Effects : Long-term exposure may lead to skin irritation and other health issues related to carcinogenicity .

Detection Methods

The detection of Dithis compound in food products has been a focus of research due to its unauthorized use as a coloring agent. Several analytical techniques have been employed:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method allows for rapid detection and quantification of Dithis compound in food products such as curry and dried beancurd. A study reported a detection limit of 0.5 mg/kg in food samples .
  • Spectrophotometry : Various studies have utilized spectrophotometric methods for analyzing synthetic colors in food products .

Biodegradation Studies

Recent research has focused on the biodegradation of Dithis compound using fungal species. A study isolated a fungus capable of utilizing Dithis compound as a sole carbon source while effectively decolorizing it. The optimal conditions for decolorization were found to be pH 6 and temperature at 30°C, achieving over 90% decolorization within 72 hours .

Table: Summary of Biodegradation Studies

Fungal SpeciesDecolorization Rate (%)Optimal pHOptimal Temperature (°C)
Isolated Fungus A90630
Saccharomyces cerevisiae85728

Case Study: Detection in Food Products

In April 2009, an alert was issued regarding the presence of Dithis compound in Madras curry powder imported from India. Subsequent investigations revealed widespread contamination across various food products, prompting regulatory actions and public health advisories .

Case Study: Environmental Impact

Research conducted on the environmental impact of Dithis compound highlighted its toxicity to aquatic life. The compound was found to be very toxic to fish and other aquatic organisms, raising concerns about its disposal and environmental safety .

Q & A

Q. What peer-review criteria are critical for evaluating Dithis compound-related manuscripts?

  • Methodological Answer : Reviewers should assess:
  • Reproducibility : Detailed synthesis protocols and raw data availability.
  • Statistical rigor : Appropriate use of error bars and significance tests.
  • Safety compliance : Adherence to GHS labeling and waste disposal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.